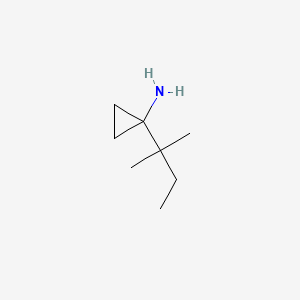
1-(Tert-pentyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-pentyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a tert-pentyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-pentyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Formation of substituted cyclopropane compounds.
Scientific Research Applications
1-(Tert-pentyl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but lacks the tert-pentyl group.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.
Tert-butylamine: Contains a tert-butyl group instead of a tert-pentyl group.
Uniqueness: 1-(Tert-pentyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the tert-pentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-7(2,3)8(9)5-6-8/h4-6,9H2,1-3H3 |
InChI Key |
XAGGKHPBHKYWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)
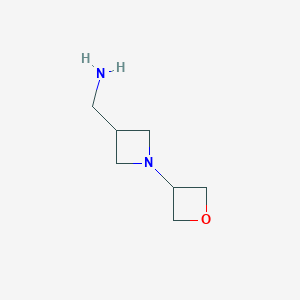
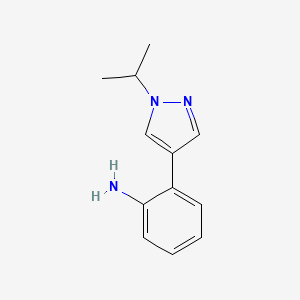
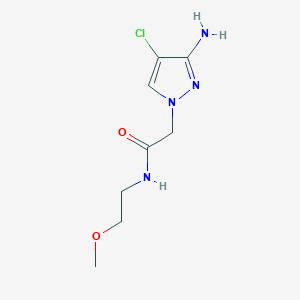
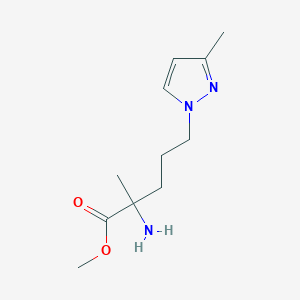
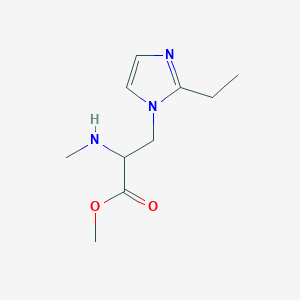
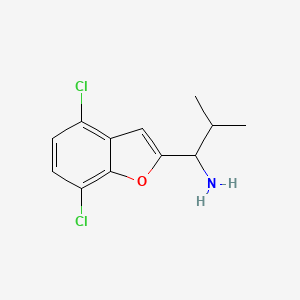
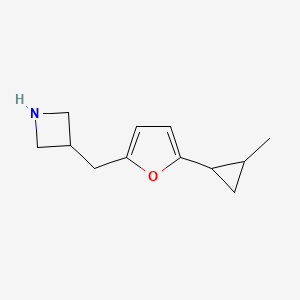
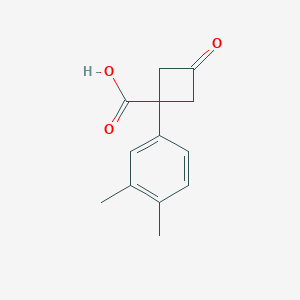
![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)
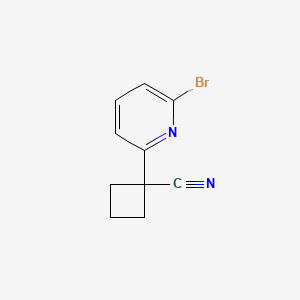
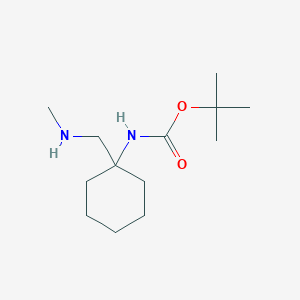
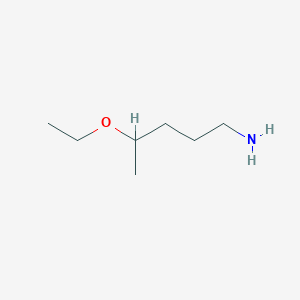
![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
